
Nicotinic acid
Overview
Description
Nicotinic acid (niacin, vitamin B3) is a pyridinecarboxylic acid (C₆H₅NO₂) with a carboxyl group at the 3-position of the pyridine ring . It is essential for NAD⁺/NADH biosynthesis, lipid metabolism, and DNA repair. As a water-soluble vitamin, it is obtained from dietary sources (meat, legumes) or synthesized from tryptophan. This compound is clinically used to treat dyslipidemia and hyperphosphatemia in dialysis patients due to its ability to inhibit phosphate absorption and modulate lipid profiles . Its therapeutic effects are dose-dependent, but high doses can cause flushing, hepatotoxicity, and gastrointestinal distress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niacin can be synthesized through several methods. One common synthetic route involves the oxidation of 3-methylpyridine (beta-picoline) using potassium permanganate or nitric acid . Another method involves the hydrolysis of nicotinonitrile, which is obtained from the reaction of ammonia with 3-chloropyridine .
Industrial Production Methods
Industrially, niacin is produced through the oxidation of 3-methylpyridine using air in the presence of a catalyst, such as vanadium pentoxide . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Niacin undergoes various chemical reactions, including:
Oxidation: Niacin can be oxidized to form nicotinic acid N-oxide.
Reduction: It can be reduced to form 3-pyridylmethanol.
Substitution: Niacin can undergo substitution reactions, such as the formation of nicotinamide through the reaction with ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Ammonia for the formation of nicotinamide.
Major Products Formed
This compound N-oxide: from oxidation.
3-pyridylmethanol: from reduction.
Nicotinamide: from substitution.
Scientific Research Applications
Lipid Regulation and Cardiovascular Health
Nicotinic acid is primarily recognized for its ability to modify lipid profiles in the body. It is effective in increasing high-density lipoprotein (HDL) cholesterol while simultaneously lowering low-density lipoprotein (LDL) cholesterol and triglycerides. This dual action makes it a valuable therapeutic agent in managing dyslipidemia and preventing cardiovascular diseases.
Clinical Evidence
- A meta-analysis indicated that this compound significantly reduces serum phosphorus levels in dialysis patients, highlighting its potential beyond lipid regulation .
- Clinical trials have shown that this compound can reduce the progression of atherosclerosis and lower mortality rates associated with coronary heart disease .
Treatment of Atherosclerosis
This compound has been extensively studied for its anti-atherosclerotic properties. Research has demonstrated that it not only improves lipid profiles but also exerts direct anti-inflammatory effects that contribute to cardiovascular protection.
Case Studies
- Study on Atherosclerosis Progression : One study found that patients treated with this compound showed a significant reduction in atherosclerotic lesions compared to control groups . The treatment led to improved endothelial function and reduced inflammatory markers.
- Long-term Effects : Longitudinal studies have indicated that patients receiving long-term this compound therapy exhibit lower rates of cardiovascular events compared to those not treated with this agent .
Metabolic Disorders
Emerging evidence suggests that this compound may play a role in managing metabolic disorders, including diabetes and obesity. While higher doses can elevate blood glucose levels, moderate use may improve insulin sensitivity.
Research Findings
- A study highlighted that this compound supplementation could ameliorate metabolic syndrome components by improving lipid profiles and reducing inflammation .
- Another investigation noted its potential benefits in treating non-alcoholic fatty liver disease (NAFLD) by modulating lipid metabolism and reducing hepatic fat accumulation .
Neuroprotective Effects
Recent studies have begun exploring the neuroprotective properties of this compound, particularly its role in neurodegenerative diseases.
Potential Applications
- Research indicates that this compound may mitigate excitotoxicity associated with neurodegenerative conditions by influencing glutamate receptor activity, thus offering a potential therapeutic pathway for conditions like Alzheimer's disease .
Safety Profile and Side Effects
Despite its benefits, the clinical use of this compound is often limited by side effects such as flushing, gastrointestinal disturbances, and potential hepatotoxicity at high doses. Ongoing research aims to develop formulations or co-medications that minimize these adverse effects while retaining therapeutic efficacy .
Mechanism of Action
Niacin exerts its effects through several mechanisms:
Lipid Metabolism: Niacin inhibits a hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids and their transport to the liver. This decreases hepatic triglyceride synthesis.
Vasodilation: Niacin induces vasodilation by increasing the production of prostaglandins.
Comparison with Similar Compounds
Nicotinamide
Nicotinamide (niacinamide) is the amide derivative of nicotinic acid. While both compounds serve as NAD⁺ precursors, nicotinamide lacks the carboxyl group, replacing it with an amide moiety. This structural difference confers distinct properties:
- It is primarily metabolized via nicotinamide methyltransferase, whereas this compound is converted to NAD⁺ through the Preiss-Handler pathway .
Isothis compound Hydrazide (Isoniazid)
Isoniazid, a derivative of isothis compound (4-pyridinecarboxylic acid), is a first-line antitubercular drug. Key differences include:
- Structure : The carboxyl group at the 4-position (vs. 3 in this compound) and hydrazide substitution enable selective inhibition of mycobacterial cell wall synthesis .
- Metabolism : Unlike this compound, isoniazid is hepatically acetylated, with polymorphisms in NAT2 affecting its efficacy and toxicity .
- Adverse Effects : Hepatotoxicity and neuropathy are common, contrasting with this compound’s lipid-related side effects .
Nicotinamide Riboside
A newer NAD⁺ precursor, nicotinamide riboside, bypasses the rate-limiting step in NAD⁺ synthesis. Compared to this compound:
- Bioavailability : It is more efficiently incorporated into NAD⁺ in tissues like skeletal muscle and brain .
- Therapeutic Potential: Shows promise in age-related metabolic disorders without inducing flushing .
Ethyl Nicotinate
This ester derivative is used in cosmetics and pesticides. Structural modifications enhance skin permeability but reduce systemic bioavailability compared to this compound .
Table 1: Clinical Efficacy in Hyperphosphatemia
Compound | Phosphate Reduction (%) | HDL Increase (%) | Adverse Event Rate (%) |
---|---|---|---|
This compound | 18–24 | 20–30 | 22–35 |
Nicotinamide | 15–20 | <5 | 8–12 |
Placebo | 0–5 | 0 | 5–8 |
This compound demonstrated superior phosphate-lowering efficacy but higher rates of thrombocytopenia (6.8% vs. 1.2% in nicotinamide) and diarrhea .
Table 2: Structural and Metabolic Comparison
Compound | Functional Groups | Key Enzyme Targets | Primary Clinical Use |
---|---|---|---|
This compound | 3-carboxyl pyridine | GPR109A, NAD⁺ synthases | Dyslipidemia, hyperphosphatemia |
Nicotinamide | 3-amide pyridine | Nicotinamide methyltransferase | Skincare, hyperphosphatemia |
Isoniazid | 4-carboxyl hydrazide | Mycobacterial catalase | Tuberculosis |
Biological Activity
Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with significant biological activity, particularly in lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological effects of this compound, including its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.
This compound exerts its biological effects through several mechanisms:
- Lipid Modulation : It significantly alters plasma lipid levels by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. Studies indicate that pharmacological doses can reduce LDL by 10%–25% and triglycerides by 20%–50% over extended periods .
- G Protein-Coupled Receptor Activation : this compound activates the G protein-coupled receptors GPR109A and GPR109B, which mediate its effects on lipid metabolism and inflammation .
- NAD+ Precursor : As a precursor to nicotinamide adenine dinucleotide (NAD+), this compound plays a crucial role in cellular energy metabolism and signaling pathways that regulate gene expression, cell cycle progression, and apoptosis .
Cardiovascular Disease
This compound has been extensively studied for its role in managing dyslipidemia and reducing cardiovascular risk. A meta-analysis of clinical trials demonstrated that this compound treatment led to a significant decrease in serum phosphorus levels among dialysis patients, indicating its potential benefits beyond lipid modulation .
Table 1: Effects of this compound on Lipid Levels
Lipid Parameter | Change (%) | Duration of Treatment |
---|---|---|
LDL Cholesterol | -10% to -25% | 5 years |
Triglycerides | -20% to -50% | 5 years |
HDL Cholesterol | +10% to +30% | 5 years |
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It has been shown to inhibit lipolysis in adipose tissue, leading to reduced plasma free fatty acids, which may contribute to its anti-inflammatory effects . Additionally, it has been linked to improved outcomes in conditions such as type 2 diabetes and obesity due to its ability to modulate inflammatory pathways .
Case Studies
- Bipolar Disorder Treatment : A case study reported the long-term effectiveness of this compound in a patient with bipolar disorder. After treatment with extended-release this compound (Niaspan), the patient experienced significant improvements in mood stability and anxiety levels, demonstrating potential psychiatric benefits .
- Hyperphosphatemia Management : In patients undergoing dialysis, this compound treatment resulted in significant reductions in serum phosphorus levels after 4 and 8 weeks of treatment. This suggests that this compound may have additional therapeutic roles in managing mineral metabolism disorders .
Side Effects and Considerations
Despite its benefits, this compound is associated with side effects such as flushing, gastrointestinal discomfort, and potential liver toxicity at high doses. These adverse effects have led to concerns regarding patient compliance and safety in long-term use . Research continues into developing formulations that minimize these side effects while maintaining therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the key biochemical pathways involving nicotinic acid in cellular metabolism, and how can researchers validate its role experimentally?
this compound (NA) is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions. To study its metabolic pathways:
- Methodology : Use isotopic labeling (e.g., ¹⁴C-NA) in cell cultures or animal models to track incorporation into NAD+. Quantify intermediates (e.g., this compound mononucleotide [NaMN]) via liquid chromatography-mass spectrometry (LC-MS) .
- Validation : Compare NAD+ levels in knockout models (e.g., NAD synthase-deficient cells) with wild-type controls under NA supplementation.
Q. What analytical techniques are commonly used to quantify this compound in biological samples, and what are their limitations?
- HPLC-UV/Vis : Suitable for pure solutions but lacks sensitivity in complex matrices (e.g., serum). Requires pre-column derivatization to enhance detection .
- LC-MS/MS : Offers high specificity and sensitivity for low-concentration samples. Validate using internal standards (e.g., deuterated NA) to correct for matrix effects .
- Considerations : Account for pre-analytical errors (e.g., pH instability of NA in solution) by standardizing extraction protocols .
Q. How can researchers ensure accurate measurement of this compound concentrations in complex biological matrices?
- Sample Preparation : Use solid-phase extraction (SPE) to isolate NA from lipids/proteins. Adjust pH to stabilize the carboxylate form .
- Calibration : Employ matrix-matched standards to correct for ion suppression/enhancement in LC-MS .
- Reproducibility : Follow guidelines from Analytical and Bioanalytical Chemistry for reporting uncertainties in multistep protocols (e.g., volume measurement errors) .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating the kinetic mechanisms of this compound oxidation?
- Kinetic Profiling : Use stopped-flow spectrophotometry to monitor reaction rates under varying pH and oxidant concentrations (e.g., peroxomonosulfate). Derive rate laws from pseudo-first-order conditions .
- Data Analysis : Fit kinetic data to the Eyring equation to determine activation parameters (Δ‡H, Δ‡S). Validate mechanisms via isotopic labeling (e.g., ¹⁸O tracing) .
- Example : In acidic media, NA oxidation exhibits second-order kinetics (first-order in NA and peroxomonosulfate), with H+ retardation effects linked to substrate protonation .
Q. How can the PICOT framework structure clinical studies examining this compound's therapeutic effects?
- PICOT Elements :
- P (Population): Patients with dyslipidemia.
- I (Intervention): High-dose NA therapy (1–3 g/day).
- C (Comparison): Statin monotherapy.
- O (Outcome): LDL-C reduction ≥20%.
- T (Time): 12-week follow-up.
Q. What strategies address contradictory findings in studies on this compound's role in NAD+ biosynthesis?
- Data Reconciliation : Conduct meta-analyses to identify confounders (e.g., dosing regimens, species-specific enzyme expression). Use funnel plots to assess publication bias .
- Mechanistic Clarification : Compare NA metabolism in different tissues (e.g., liver vs. muscle) using transcriptomics (e.g., qPCR for NAPRT gene expression) .
- Uncertainty Quantification : Apply error-propagation models to pre-analytical variables (e.g., sample degradation during storage) .
Q. Methodological Resources
- Experimental Reporting : Follow Beilstein Journal of Organic Chemistry guidelines for detailing synthesis protocols and compound characterization (e.g., NMR, HPLC purity) .
- Literature Synthesis : Use tools like Citation Finder (Thermo Fisher Scientific) to locate peer-reviewed studies on NA’s biochemical applications .
Properties
IUPAC Name |
pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2, C5H4NCOOH | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
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Record name | niacin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Niacin_(substance) | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-13-4 (iron(2+) salt), 16518-17-5 (potassium salt), 1976-28-9 (aluminum salt), 28029-53-0 (cobalt(2+) salt), 28029-54-1 (manganese(2+) salt), 36321-41-2 (ammonium salt), 3789-96-6 (tartrate), 53890-72-5 (lithium salt), 54-86-4 (hydrochloride salt), 636-79-3 (hydrochloride), 7069-06-9 (magnesium salt), 823-77-8 (calcium salt), 99148-57-9 (tosylate) | |
Record name | Niacin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |
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DSSTOX Substance ID |
DTXSID1020932 | |
Record name | Nicotinic acid | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992), Other Solid, White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALS OR CRYSTALLINE POWDER. | |
Record name | NICOTINIC ACID | |
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Record name | 3-Pyridinecarboxylic acid | |
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Record name | Nicotinic acid | |
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Record name | Nicotinic acid | |
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Record name | NICOTINIC ACID | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
Record name | NICOTINIC ACID | |
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Record name | Niacin | |
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URL | https://www.drugbank.ca/drugs/DB00627 | |
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Record name | Nicotinic acid | |
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Flash Point |
193 °C (379 °F) - closed cup, 193 °C c.c. | |
Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
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Record name | NICOTINIC ACID | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), In water, 1.8X10+4 mg/L at 20 °C, Slightly soluble in water, Slightly soluble in ethanol, ethyl ether, Soluble in alcohol, insoluble in most lipid solvents, 18.0 mg/mL, Solubility in water, g/100ml at 20 °C: 1.8 (moderate) | |
Record name | SID8139875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | NICOTINIC ACID | |
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Record name | Niacin | |
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Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
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Density |
1.473 (NTP, 1992) - Denser than water; will sink, 1.473 g/cu cm at 25 °C, 1.5 g/cm³ | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
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Vapor Pressure |
0.0000057 [mmHg] | |
Record name | Nicotinic acid | |
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Mechanism of Action |
Niacin performs a number of functions in the body and so has many mechanisms, not all of which have been fully described. Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue. Niacin inhibits hepatocyte diacylglycerol acyltransferase-2. This action prevents the final step of triglyceride synthesis in hepatocytes, limiting available triglycerides for very low density lipoproteins (VLDL). This activity also leads to intracellular degradation of apo B and decreased production of low density lipoproteins, the catabolic product of VLDL. Niacin also inhibits a high density lipoprotein (HDL) catabolism receptor, which increases the levels and half life of HDL., Prolonged niacin treatment elicits beneficial effects on the plasma lipid and lipoprotein profile that is associated with a protective CVD risk profile. Acute niacin treatment inhibits nonesterified fatty acid release from adipocytes and stimulates prostaglandin release from skin Langerhans cells, but the acute effects diminish upon prolonged treatment, while the beneficial effects remain. To gain insight in the prolonged effects of niacin on lipid metabolism in adipocytes, we used a mouse model with a human-like lipoprotein metabolism and drug response [female APOE*3-Leiden.CETP (apoE3 Leiden cholesteryl ester transfer protein) mice] treated with and without niacin for 15 weeks. The gene expression profile of gonadal white adipose tissue (gWAT) from niacin-treated mice showed an upregulation of the "biosynthesis of unsaturated fatty acids" pathway, which was corroborated by quantitative PCR and analysis of the FA ratios in gWAT. Also, adipocytes from niacin-treated mice secreted more of the PUFA DHA ex vivo. This resulted in an increased DHA/arachidonic acid (AA) ratio in the adipocyte FA secretion profile and in plasma of niacin-treated mice. Interestingly, the DHA metabolite 19,20-dihydroxy docosapentaenoic acid (19,20-diHDPA) was increased in plasma of niacin-treated mice. Both an increased DHA/AA ratio and increased 19,20-diHDPA are indicative for an anti-inflammatory profile and may indirectly contribute to the atheroprotective lipid and lipoprotein profile associated with prolonged niacin treatment., /The study objective was/ to determine the effects of niacin on adiponectin and markers of adipose tissue inflammation in a mouse model of obesity. Male C57BL/6 mice were placed on a control or high-fat diet (HFD) and were maintained on such diets for the duration of the study. After 6 weeks on the control or high fat diets, vehicle or niacin treatments were initiated and maintained for 5 weeks. Identical studies were conducted concurrently in HCA2 (-/-) (niacin receptor(-/-)) mice. Niacin increased serum concentrations of the anti-inflammatory adipokine, adiponectin by 21% in HFD-fed wild-type mice, but had no effect on lean wild-type or lean or HFD-fed HCA2 (-/-) mice. Niacin increased adiponectin gene and protein expression in the HFD-fed wild-type mice only. The increases in adiponectin serum concentrations, gene and protein expression occurred independently of changes in expression of PPARgamma C/EBPalpha or SREBP-1c (key transcription factors known to positively regulate adiponectin gene transcription) in the adipose tissue. Further, niacin had no effect on adipose tissue expression of ERp44, Ero1-Lalpha, or DsbA-L (key ER chaperones involved in adiponectin production and secretion). However, niacin treatment attenuated HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1beta in the wild-type HFD-fed mice. Niacin also reduced the expression of the pro-inflammatory M1 macrophage marker CD11c in HFD-fed wild-type mice. Niacin treatment attenuates obesity-induced adipose tissue inflammation through increased adiponectin and anti-inflammatory cytokine expression and reduced pro-inflammatory cytokine expression in a niacin receptor-dependent manner., Nicotinic acid (niacin), a vitamin of the B complex, has been used for almost 50 years as a lipid-lowering drug. The pharmacological effect of nicotinic acid requires doses that are much higher than those provided by a normal diet. Its primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This anti-lipolytic effect of nicotinic acid involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a G(i)-protein-mediated inhibition of adenylyl cyclase. A G-protein-coupled receptor for nicotinic acid has been proposed in adipocytes. Here, we show that the orphan G-protein-coupled receptor, "protein upregulated in macrophages by interferon-gamma" (mouse PUMA-G, human HM74), is highly expressed in adipose tissue and is a nicotinic acid receptor. Binding of nicotinic acid to PUMA-G or HM74 results in a G(i)-mediated decrease in cAMP levels. In mice lacking PUMA-G, the nicotinic acid-induced decrease in free fatty acid (FFA) and triglyceride plasma levels was abrogated, indicating that PUMA-G mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo. The identification of the nicotinic acid receptor may be useful in the development of new drugs to treat dyslipidemia. | |
Record name | Niacin | |
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Color/Form |
Needles from alcohol or water, Colorless needles | |
CAS No. |
59-67-6 | |
Record name | NICOTINIC ACID | |
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Record name | Nicotinic acid | |
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Record name | Nicotinic acid | |
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Record name | NICOTINIC ACID | |
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Melting Point |
457 °F (NTP, 1992), 236-239, 237 °C, Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/, 236.6 °C | |
Record name | NICOTINIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20737 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Niacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00627 | |
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Record name | Nicotinic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nicotinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | NICOTINIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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